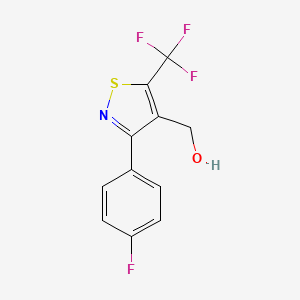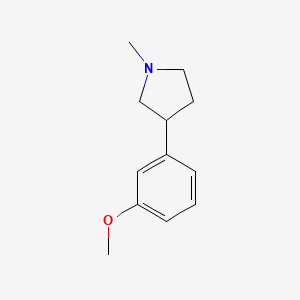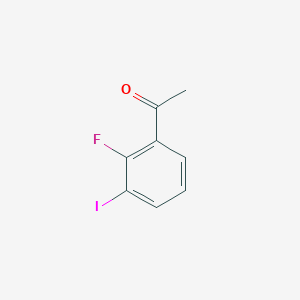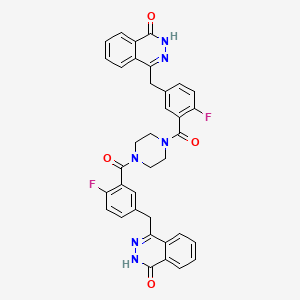
Olaparib impurity 14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Olaparib impurity 14 is a byproduct formed during the synthesis of Olaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. Olaparib is primarily used in the treatment of ovarian, breast, pancreatic, and prostate cancers, particularly in patients with BRCA1 or BRCA2 mutations . The presence of impurities like this compound is critical to monitor and control to ensure the efficacy and safety of the pharmaceutical product.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Olaparib impurity 14 involves several steps, starting from the key intermediate 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)-methyl)benzoic acid . The process includes the use of phthalhydrazide as a starting material, which undergoes a series of reactions including the Negishi coupling reaction . The optimization of each step is crucial to control the formation of impurities.
Industrial Production Methods
Industrial production methods for Olaparib and its impurities involve scalable and economical processes. The use of low-cost industrial byproducts and environmentally benign processes are emphasized to ensure effective control of impurities . The process is designed to be robust and scalable, allowing for large-scale production while maintaining high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Olaparib impurity 14 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Olaparib impurity 14 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of Olaparib.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its potential effects on the efficacy and safety of Olaparib as a pharmaceutical product.
Industry: Used in the development and optimization of industrial processes for the production of Olaparib.
Wirkmechanismus
The mechanism of action of Olaparib impurity 14 is not as well-studied as Olaparib itself. it is believed to interact with similar molecular targets and pathways. Olaparib works by inhibiting PARP enzymes, which are involved in DNA repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with BRCA mutations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Olaparib impurity 14 include other impurities formed during the synthesis of PARP inhibitors, such as:
- Rucaparib impurities
- Niraparib impurities
- Talazoparib impurities
Uniqueness
This compound is unique due to its specific structure and formation pathway. It is formed through a distinct series of reactions involving phthalhydrazide and the Negishi coupling reaction . This uniqueness is important for its identification and control in the production of Olaparib.
Eigenschaften
CAS-Nummer |
2250242-62-5 |
|---|---|
Molekularformel |
C36H28F2N6O4 |
Molekulargewicht |
646.6 g/mol |
IUPAC-Name |
4-[[4-fluoro-3-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C36H28F2N6O4/c37-29-11-9-21(19-31-23-5-1-3-7-25(23)33(45)41-39-31)17-27(29)35(47)43-13-15-44(16-14-43)36(48)28-18-22(10-12-30(28)38)20-32-24-6-2-4-8-26(24)34(46)42-40-32/h1-12,17-18H,13-16,19-20H2,(H,41,45)(H,42,46) |
InChI-Schlüssel |
FYNNYPQKUUOJBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-1-[(3R)-3-[[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]-4-hydroxy-2-methylbutan-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15235224.png)
![(1R,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL](/img/structure/B15235231.png)



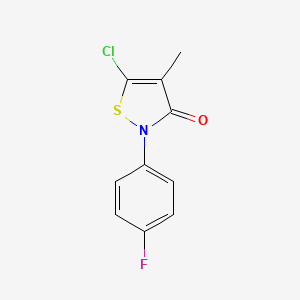
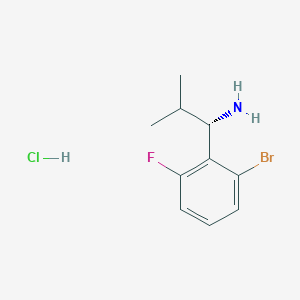
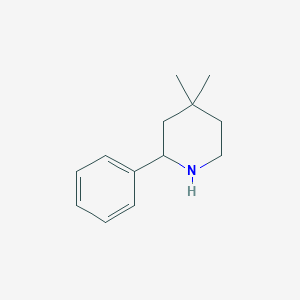

![1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B15235284.png)

